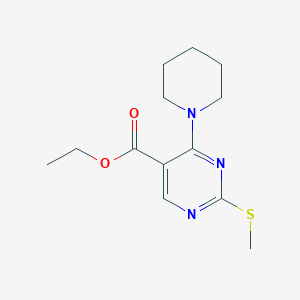

Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a piperidine ring, a methylsulfanyl group, and an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-4-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-3-18-12(17)10-9-14-13(19-2)15-11(10)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOLNJOZGOADLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCCCC2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a pyrimidine derivative with a piperidine compound, followed by the introduction of the methylsulfanyl group and the ethyl ester functional group through subsequent reactions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The piperidine ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring or the piperidine moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of pyrimidine derivatives, including ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate, in the development of anticancer agents. For instance, derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. One study demonstrated that certain pyrimidine-based compounds exhibited significant growth inhibition, with GI50 values comparable to established anticancer drugs . The structural modifications in these compounds, including the piperidine moiety, were found to enhance their biological activity.

Cholinesterase Inhibition:

Another notable application is in the development of cholinesterase inhibitors. Compounds similar to this compound have shown promising results against acetylcholinesterase and butyrylcholinesterase enzymes. These inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's . The presence of the piperidine ring is believed to play a significant role in enhancing the inhibitory potency of these compounds.

Neuropharmacology

Cannabinoid Receptor Modulation:

this compound has been explored for its effects on cannabinoid receptors, particularly CB1. Research indicates that modifications in the pyrimidine structure can lead to compounds that act as allosteric modulators of CB1 receptors, potentially aiding in the development of anti-obesity drugs . This modulation could provide a new avenue for therapeutic interventions targeting metabolic disorders.

Synthesis and Structural Studies

Synthetic Methodologies:

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. Techniques such as Ugi reactions and cyclizations have been employed to create diverse libraries of derivatives with varying biological activities . The ability to modify functional groups allows researchers to tailor compounds for specific therapeutic targets.

Case Studies:

Several case studies have been conducted to assess the biological activity of this compound and its analogs:

Mechanism of Action

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(methylsulfanyl)-4-(morpholin-1-yl)pyrimidine-5-carboxylate: This compound has a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.

Ethyl 2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine-5-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

- Molecular Formula : C13H19N3O2S

- Molar Mass : 281.37 g/mol

- CAS Number : 100451-24-9

1. Antibacterial Activity

Research indicates that compounds containing pyrimidine and piperidine moieties exhibit notable antibacterial properties. This compound has been evaluated against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies demonstrated that this compound effectively inhibited the growth of these pathogens, suggesting its potential as an antibacterial agent .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that derivatives of piperidine and pyrimidine can influence cancer cell proliferation and induce apoptosis. In particular, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15.0 |

| HeLa (cervical) | 22.5 |

| A549 (lung) | 18.0 |

These results indicate that this compound may serve as a lead compound for further development in cancer therapy .

3. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer’s disease, while urease inhibition can be beneficial in managing urinary tract infections.

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 75% at 50 µM |

| Urease | 68% at 50 µM |

These findings suggest that this compound could be a promising candidate for further studies aimed at developing therapeutic agents targeting these enzymes .

Case Study 1: Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. evaluated the antibacterial efficacy of various synthesized piperidine derivatives, including this compound. The results indicated a strong correlation between structural modifications in the piperidine ring and increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

In another investigation, the compound was tested on human cancer cell lines to assess its cytotoxic effects. The results showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.